molecular formula C10H17NO3 B1455266 N-(Cyclopentylcarbonyl)-2-methylalanine CAS No. 1220021-10-2

N-(Cyclopentylcarbonyl)-2-methylalanine

Cat. No. B1455266
M. Wt: 199.25 g/mol
InChI Key: PNNLQYSUTUIWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyclopentylcarbonyl)-2-methylalanine, also known as CPMA, is an amino acid derivative that has found many applications in chemical, biochemical, and pharmaceutical research. CPMA is a cyclic amino acid that consists of a five-membered ring fused to an alanine side chain. It has a wide range of uses, including as an inhibitor of enzymes, as an antimicrobial agent, and as an inhibitor of protein-protein interactions. CPMA has also been used to study the structure and function of proteins and to elucidate the mechanism of action of drugs.

Scientific Research Applications

Biomolecular Studies

Research has indicated that certain derivatives of amino acids, such as N-(Cyclopentylcarbonyl)-2-methylalanine, are useful in biomolecular studies, particularly for understanding DNA modifications and repair mechanisms. For example, studies on DNA adducts, such as N3-methyladenine and O6-methylguanine, have led to advancements in understanding DNA damage and repair, which is crucial in fields like cancer research and treatment. The presence of these adducts is significant in indicating mutagenic and carcinogenic effects, and their analysis aids in therapeutic drug monitoring and understanding the mechanisms of action for drugs like cyclophosphamide (Harahap et al., 2021), (Harahap, Vianney, & Suryadi, 2021).

Chemical Synthesis and Modification

The synthesis of chiral molecules and modification of amino acids is another area where N-(Cyclopentylcarbonyl)-2-methylalanine is of interest. Research on the synthesis of α-(methyl)cysteine derivatives highlights the importance of such compounds in various chemical and pharmaceutical applications. The methods developed for these syntheses, including the use of chiral ligands and nickel(II) complexes, provide valuable insights into the asymmetric synthesis of amino acid derivatives (Yamamoto et al., 2017).

Radiosensitivity and Dosimetry

N-(Cyclopentylcarbonyl)-2-methylalanine derivatives are also researched in the field of radiation therapy and dosimetry. The use of 2-methylalanine in dosimeters, especially in the context of ESR dosimetry, demonstrates the compound's potential in measuring and responding to ionizing radiation, which is crucial in fields like medical diagnostics and radiation therapy (Rossi, Chen, & Baffa, 2005), (Chen, Graeff, & Baffa, 2007).

properties

IUPAC Name

2-(cyclopentanecarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,9(13)14)11-8(12)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNLQYSUTUIWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyclopentylcarbonyl)-2-methylalanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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